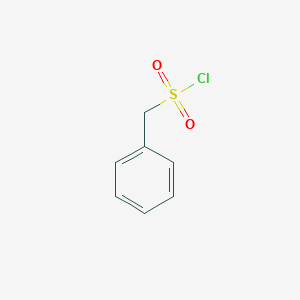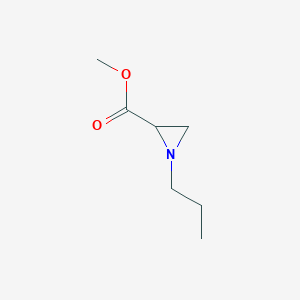
Methyl 1-propylaziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-propylaziridine-2-carboxylate (MPAC) is a chemical compound that has been studied extensively for its potential in various scientific research applications. This compound is a member of the aziridine family of compounds, which are characterized by a three-membered ring containing one nitrogen atom and two carbon atoms. MPAC has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of research studies.
Mecanismo De Acción
The mechanism of action of Methyl 1-propylaziridine-2-carboxylate is not yet fully understood. However, studies have shown that Methyl 1-propylaziridine-2-carboxylate may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Methyl 1-propylaziridine-2-carboxylate may also work by disrupting the cell membrane of bacteria, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Methyl 1-propylaziridine-2-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that Methyl 1-propylaziridine-2-carboxylate can induce DNA damage and apoptosis in cancer cells, leading to their death. Methyl 1-propylaziridine-2-carboxylate has also been found to inhibit the growth of various types of bacteria, including both gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 1-propylaziridine-2-carboxylate in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a valuable tool for studying the mechanisms of cancer and bacterial growth. However, one limitation of using Methyl 1-propylaziridine-2-carboxylate in lab experiments is its potential toxicity. Methyl 1-propylaziridine-2-carboxylate has been found to be toxic to both cancer cells and normal cells, making it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for research involving Methyl 1-propylaziridine-2-carboxylate. One area of research that holds promise is the development of new cancer treatments based on the use of Methyl 1-propylaziridine-2-carboxylate. Another area of research is the development of new antibiotics based on the antimicrobial properties of Methyl 1-propylaziridine-2-carboxylate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 1-propylaziridine-2-carboxylate and its potential toxicity.
Métodos De Síntesis
The synthesis of Methyl 1-propylaziridine-2-carboxylate is a complex process that involves several steps. The first step is the formation of a precursor compound known as 1-propylaziridine-2-carboxylic acid, which is then reacted with methanol to produce Methyl 1-propylaziridine-2-carboxylate. This process requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure the formation of high-quality Methyl 1-propylaziridine-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-propylaziridine-2-carboxylate has been studied extensively for its potential in various scientific research applications. One area of research where Methyl 1-propylaziridine-2-carboxylate has shown promise is in the field of cancer research. Studies have shown that Methyl 1-propylaziridine-2-carboxylate has the ability to inhibit the growth of cancer cells, making it a potential candidate for use in the development of new cancer treatments. Methyl 1-propylaziridine-2-carboxylate has also been found to exhibit antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
Número CAS |
131389-78-1 |
|---|---|
Nombre del producto |
Methyl 1-propylaziridine-2-carboxylate |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
methyl 1-propylaziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-3-4-8-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |
Clave InChI |
BDKDUHBURMRWLZ-UHFFFAOYSA-N |
SMILES |
CCCN1CC1C(=O)OC |
SMILES canónico |
CCCN1CC1C(=O)OC |
Sinónimos |
2-Aziridinecarboxylicacid,1-propyl-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



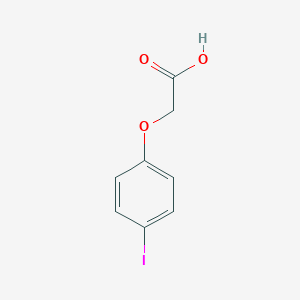
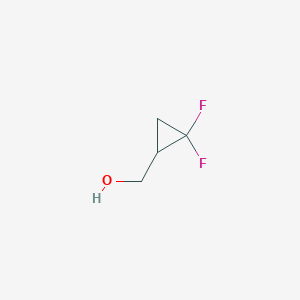
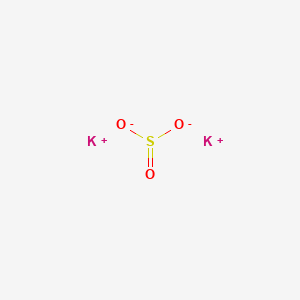
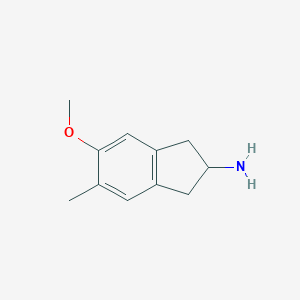

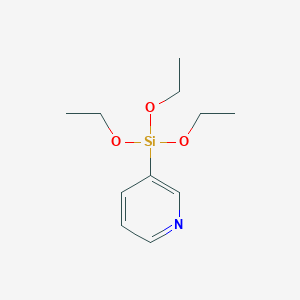
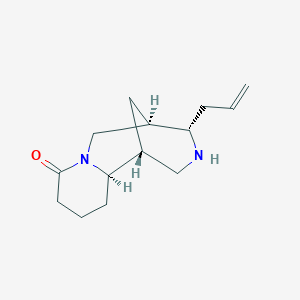
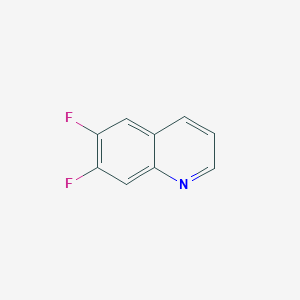
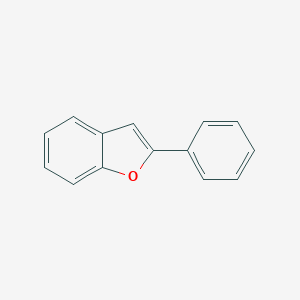
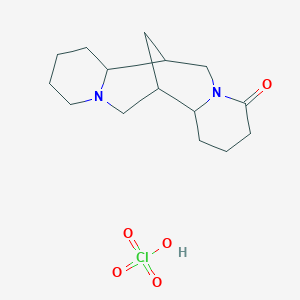
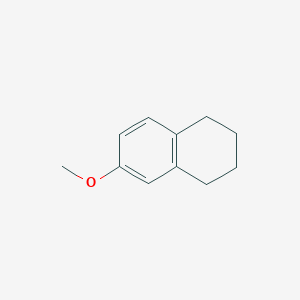
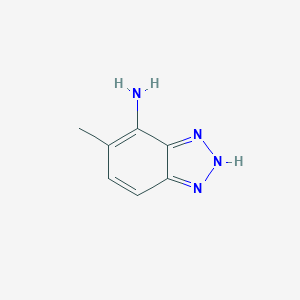
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
